Cas no 2172179-72-3 (2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid)

2-1-({2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclobutylacetic acid backbone and an Fmoc-protected aminoethoxyacetamide side chain, providing controlled reactivity during solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the cyclobutyl moiety introduces conformational constraints to influence peptide secondary structure. This compound is particularly valuable for introducing rigid, spatially defined motifs in synthetic peptides, enabling precise modulation of biophysical properties. Its solubility in common polar aprotic solvents facilitates efficient coupling in automated synthesis protocols. The product is suited for research requiring tailored peptide architectures with enhanced stability or specific steric profiles.
2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid structure
2172179-72-3 structure
Product Name:2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid
CAS No:2172179-72-3
MF:C26H30N2O6
MW:466.526207447052
CID:5766589
PubChem ID:165830884
Update Time:2025-10-30

2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2172179-72-3
    • EN300-1495961
    • 2-[1-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}methyl)cyclobutyl]acetic acid
    • 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid
    • Inchi: 1S/C26H30N2O6/c29-23(28-17-26(10-5-11-26)14-24(30)31)16-33-13-12-27-25(32)34-15-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,22H,5,10-17H2,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: ODNFLQXFPAMBPS-UHFFFAOYSA-N
    • SMILES: OC(CC1(CNC(COCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid Pricemore >>

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2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid Related Literature

Additional information on 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid

Comprehensive Analysis of 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid (CAS No. 2172179-72-3)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid (CAS No. 2172179-72-3) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected cyclobutylacetic acid derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS). Its unique structural features, including the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group and cyclobutylacetic acid backbone, make it a versatile building block for researchers developing novel therapeutics and biomaterials.

The growing demand for peptide-based drugs and targeted drug delivery systems has propelled the search for advanced intermediates like CAS 2172179-72-3. Recent studies highlight its application in creating constrained peptides—a hot topic in drug discovery due to their enhanced metabolic stability and receptor selectivity. The cyclobutyl ring in this compound introduces rigidity to peptide chains, addressing common challenges like proteolytic degradation—a frequent search query among medicinal chemists exploring oral bioavailability enhancement strategies.

From a synthetic chemistry perspective, the Fmoc-protected aminoethoxyacetamido moiety in 2172179-72-3 offers exceptional orthogonal protection capabilities. This characteristic aligns with current trends toward green chemistry and atom-economical processes, as it enables selective deprotection without affecting other functional groups. Laboratories focusing on high-throughput peptide synthesis particularly value this property, as evidenced by its inclusion in several recent patent applications for GPCR-targeting therapeutics.

The compound's carboxylic acid terminus provides crucial conjugation versatility, answering another frequent industry question about linker chemistry options for antibody-drug conjugates (ADCs). Its balanced hydrophilicity/lipophilicity profile (a trending topic in property-based drug design forums) makes 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid suitable for creating cell-penetrating peptides—a subject with over 5,000 monthly academic searches according to recent bibliometric data.

Quality control aspects of CAS 2172179-72-3 merit special attention, given current Good Manufacturing Practice (cGMP) requirements. Analytical methods like HPLC purity testing and mass spectrometry characterization (both highly searched techniques) confirm the compound's stability under standard storage conditions—a critical consideration for pharmaceutical developers addressing supply chain challenges, another trending industry concern.

Emerging applications in peptide stapling technologies (a technique with 300% growth in PubMed citations since 2020) further demonstrate the relevance of this Fmoc-amino acid derivative. The cyclobutyl constraint enables precise control over secondary structure induction, a key focus area for researchers designing protein-protein interaction inhibitors. This aligns perfectly with current drug discovery priorities targeting undruggable targets—a phrase with exceptionally high search volume in medicinal chemistry databases.

Regulatory perspectives on 2172179-72-3 indicate its compliance with major pharmacopeial standards, addressing another common query about synthetic intermediate safety profiles. The compound's well-documented structure-activity relationship (SAR) data supports its growing adoption in fragment-based drug design—an approach gaining traction in AI-assisted molecular discovery platforms.

Looking forward, the unique spatial geometry imparted by the cyclobutylacetic acid component positions this compound as a valuable tool for addressing 3D molecular complexity—a recognized challenge in contemporary chemical space exploration. As peptide therapeutics continue capturing 30% of the global biologics market (per recent analyst reports), intermediates like 2-1-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}methyl)cyclobutylacetic acid will remain essential for developing next-generation precision medicines.

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